

How to dissolve and store FGFR2-IN-3 for experiments

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Compound of Interest		
Compound Name:	FGFR2-IN-3	
Cat. No.:	B11932302	Get Quote

Application Notes and Protocols for FGFR2-IN-3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of FGFR2-IN--3, a selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), for use in both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in your research.

Chemical Properties and Storage Recommendations

FGFR2-IN-3 is an orally active and selective inhibitor of FGFR2.[1] Proper handling and storage are essential to maintain its biological activity.

Data Presentation: Quantitative Summary

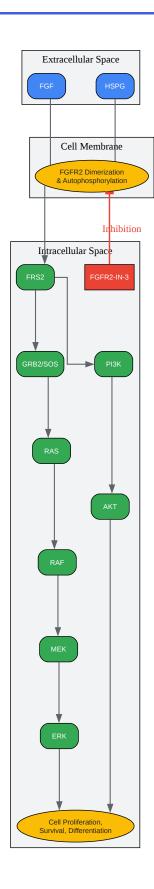


Property	Value	Notes
Molecular Formula	C28H24FN7O2	
Molecular Weight	509.53 g/mol	_
Solubility	DMSO: 62.5 mg/mL (122.66 mM)	Requires sonication and warming to 60°C for complete dissolution.[1]
Powder Storage	-20°C	Stable for up to 3 years.
Stock Solution Storage	-80°C	Recommended for up to 6 months.[1]
-20°C	Recommended for up to 1 month.[1]	

FGFR2 Signaling Pathway and Inhibition by FGFR2-IN-3

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in various cellular processes, including cell proliferation, differentiation, and migration.[2][3][4] The binding of a Fibroblast Growth Factor (FGF) ligand to FGFR2, in conjunction with a heparin sulfate proteoglycan (HSPG) co-receptor, induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[2][5][6] This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for normal cellular function but can be aberrantly activated in various cancers. [3][6] **FGFR2-IN-3** exerts its inhibitory effect by targeting the kinase activity of FGFR2, thereby blocking the downstream signaling pathways that contribute to tumor growth and survival.





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FGFR2 signaling pathway and the inhibitory action of **FGFR2-IN-3**.



Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of **FGFR2-IN-3** for experimental use.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the preparation of a high-concentration stock solution of **FGFR2-IN-3** in Dimethyl Sulfoxide (DMSO), which can be stored and later diluted to working concentrations for various assays.

Materials:

- FGFR2-IN-3 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heat block
- Ultrasonic bath

Procedure:

- Preparation: Before opening, centrifuge the vial of FGFR2-IN-3 powder at a low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.
- Weighing: Accurately weigh the desired amount of FGFR2-IN-3 powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 50 mM).
- Dissolution:



- Vortex the solution vigorously for 2-5 minutes.
- To aid dissolution, warm the solution to 37°C for 10-15 minutes or to 60°C for a shorter period, with intermittent vortexing.[1]
- If solids persist, sonicate the solution in an ultrasonic bath for 10-15 minutes.[1]
- Visually inspect the solution to ensure it is clear and free of any particulate matter.
- · Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in in vitro experiments.

Materials:

- Concentrated FGFR2-IN-3 stock solution in DMSO
- Sterile cell culture medium or aqueous buffer
- Sterile dilution tubes

Procedure:

- Thawing: Thaw a single aliquot of the concentrated FGFR2-IN-3 stock solution at room temperature.
- Serial Dilution (in DMSO): If a range of concentrations is required, perform serial dilutions of the stock solution in DMSO first. This prevents precipitation of the compound when



transferring to an aqueous solution.

- Dilution in Aqueous Solution:
 - Prepare the final working solution by diluting the DMSO stock (or the serially diluted DMSO solutions) into the pre-warmed cell culture medium or buffer.
 - Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
 - Add the FGFR2-IN-3/DMSO solution to the aqueous medium dropwise while gently vortexing or swirling to ensure rapid and uniform mixing, which helps prevent precipitation.
- Application: Use the freshly prepared working solution immediately for your cell-based assays. Do not store aqueous working solutions for extended periods.

Protocol 3: Preparation of Formulation for In Vivo Oral Administration

This protocol provides a general guideline for preparing a formulation of **FGFR2-IN-3** for oral gavage in animal models. The specific vehicle composition may need to be optimized based on the animal model and experimental requirements.

Materials:

- Concentrated FGFR2-IN-3 stock solution in DMSO
- Sterile vehicle components (e.g., PEG400, Tween 80, saline, or 5% Dextrose in water (D5W))
- Sterile tubes for formulation

Procedure:

 Vehicle Preparation: Prepare the desired vehicle solution. Common formulations for oral administration of compounds with low aqueous solubility include:

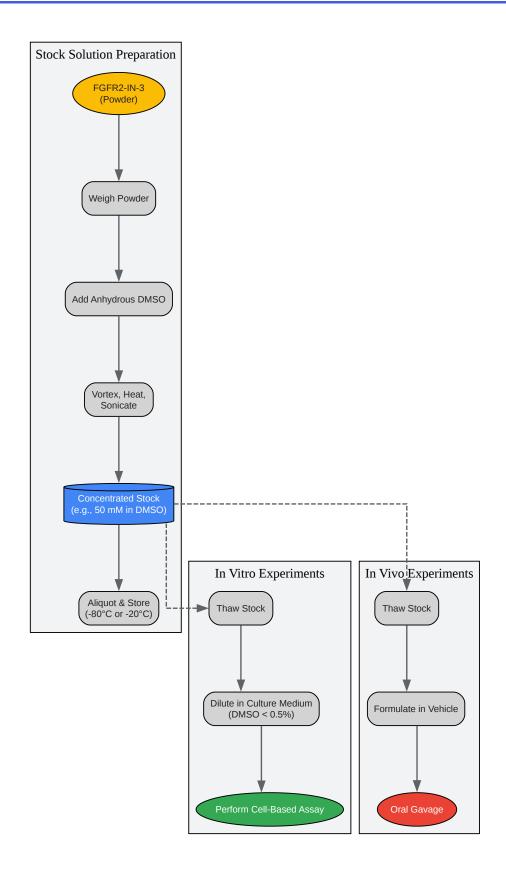


- Option A: 5-10% DMSO, 40% PEG400, 5% Tween 80, and 45-50% saline.
- Option B: 10% DMSO and 90% corn oil.
- Formulation:
 - Thaw an aliquot of the concentrated FGFR2-IN-3 stock solution.
 - Add the required volume of the stock solution to the prepared vehicle.
 - Vortex the mixture thoroughly to ensure a homogenous suspension or solution. Gentle
 warming and sonication may be used if necessary, but ensure the final formulation is at
 room temperature before administration.
- Administration: Administer the formulation to the animals via oral gavage at the desired dose.
 The dosing volume should be appropriate for the size of the animal.
- Control Group: The vehicle without the active compound should be administered to the control group.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preparing **FGFR2-IN-3** for experimental use.





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Workflow for preparing **FGFR2-IN-3** solutions for experiments.



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